molecular formula C19H23NO4 B2605145 N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-69-5

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2605145
CAS No.: 325802-69-5
M. Wt: 329.396
InChI Key: FLNFVIRVSJJBAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromene core with a methoxy group at the 6-position, an oxo group at the 2-position, and a carboxamide group at the 3-position, substituted with cyclohexyl and ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine (cyclohexylamine and ethylamine) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNFVIRVSJJBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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